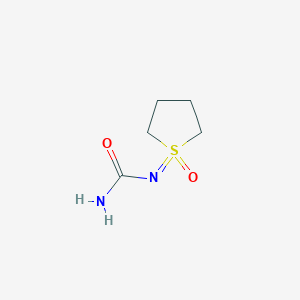
(1-Oxothiolan-1-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Redox Systems
Research by Weiss and Reichel (2000) on novel urea derivatives, including structures analogous to "(1-Oxothiolan-1-ylidene)urea," indicates their potential in creating two-step redox systems. These systems are characterized by reversible oxidation processes and have applications in electrochemical devices and sensors due to their stable radical cation forms at negative potentials (Weiss & Reichel, 2000).
Stress-Induced Hyperarousal
The compound has been indirectly linked to research on stress-induced hyperarousal through its structural similarity to compounds used in studying orexin receptors. While not directly related, this highlights the potential for derivatives of "(1-Oxothiolan-1-ylidene)urea" in neurological research and the development of therapeutic agents targeting sleep disorders and stress responses (Bonaventure et al., 2015).
Photoluminescence
The synthesis and optical properties of oxy-borate phosphors incorporating urea derivatives, including structures similar to "(1-Oxothiolan-1-ylidene)urea," demonstrate their utility in creating phosphors with strong UV and VUV absorption. This has implications for their use in lighting and display technologies, offering pathways for developing new materials with enhanced luminescent properties (Ingle et al., 2014).
DNA Repair Mechanisms
Studies on bacterial endonuclease V and its activity on DNA containing oxanine, a structure related to "(1-Oxothiolan-1-ylidene)urea," shed light on the mechanisms of DNA repair and the potential therapeutic applications of enhancing or inhibiting these pathways in diseases linked to DNA damage (Hitchcock et al., 2004).
Antioxidant and Oxidative Stress
Research into the oxidation of sulfhydryls by peroxynitrite, with relevance to "(1-Oxothiolan-1-ylidene)urea" derivatives, highlights the potential of these compounds in studying oxidative stress and the development of antioxidants. This could lead to new treatments for diseases where oxidative damage is a key pathophysiological mechanism (Radi et al., 1991).
properties
IUPAC Name |
(1-oxothiolan-1-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMIOAGLRADRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC(=O)N)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxothiolan-1-ylidene)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

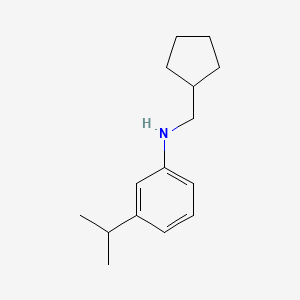
![(5E)-3-(2-aminoethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride](/img/structure/B2439977.png)
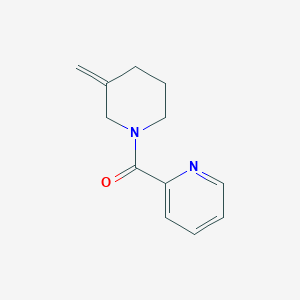
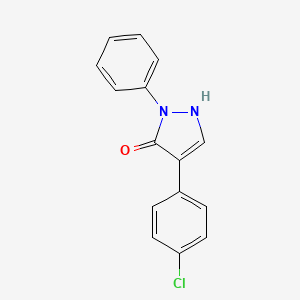
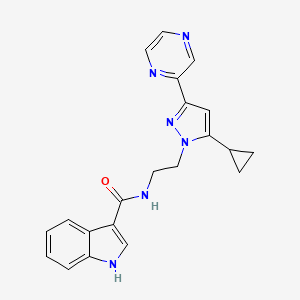
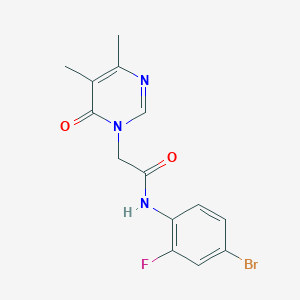
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)
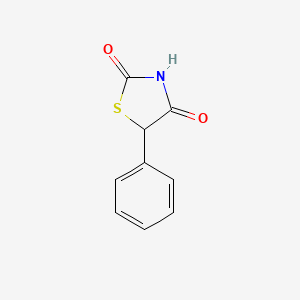
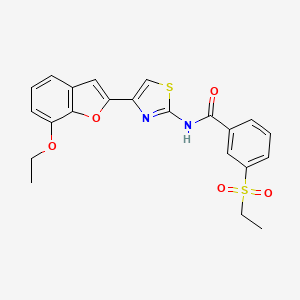
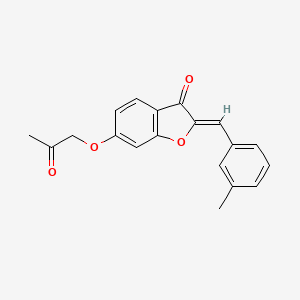
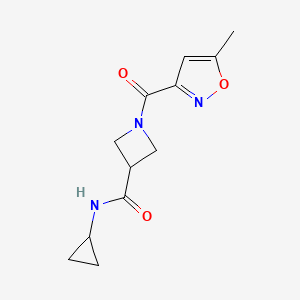
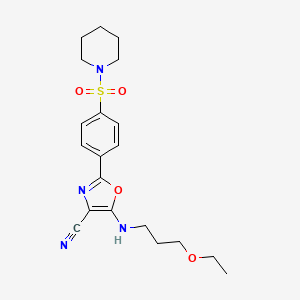
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)